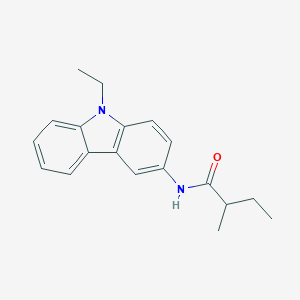
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide, also known as EB-1020, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. EB-1020 belongs to the family of carbazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide is not fully understood. However, it has been suggested that this compound acts on the cholinergic system by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-(9-ethylcarbazol-3-yl)-2-methylbutanamide in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, this compound has been extensively studied in preclinical models, which makes it a well-characterized compound for future studies. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to administer in some experimental settings.
未来方向
There are several future directions for the study of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide. One area of interest is its potential as a therapeutic agent for neurological disorders. Further preclinical studies are needed to determine the optimal dose and administration route for this compound in these disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Another area of interest is the development of new synthetic methods for this compound that can improve its solubility and bioavailability. Overall, the study of this compound has the potential to lead to the development of new treatments for neurological disorders.
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies for the treatment of neurological disorders. Its high purity and well-characterized properties make it a suitable compound for future studies. Further research is needed to fully understand its mechanism of action and therapeutic potential.
合成方法
The synthesis method of N-(9-ethylcarbazol-3-yl)-2-methylbutanamide involves the reaction of 9-ethylcarbazole with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis process has been optimized to ensure high yield and purity, making it suitable for large-scale production.
科学研究应用
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been found to exhibit neuroprotective and anti-inflammatory properties, which make it a potential candidate for the treatment of these disorders.
属性
分子式 |
C19H22N2O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
N-(9-ethylcarbazol-3-yl)-2-methylbutanamide |
InChI |
InChI=1S/C19H22N2O/c1-4-13(3)19(22)20-14-10-11-18-16(12-14)15-8-6-7-9-17(15)21(18)5-2/h6-13H,4-5H2,1-3H3,(H,20,22) |
InChI 键 |
UTYUIYZGDGOFKM-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
规范 SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethoxy-N-(3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B309440.png)
![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309442.png)
![Propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B309443.png)
![Methyl 3-methoxy-4-[(2-methoxybenzoyl)oxy]benzoate](/img/structure/B309447.png)
![Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309449.png)
![Propyl 2-hydroxy-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309452.png)
![4-chloro-N-(4-fluorophenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309453.png)
![N-(3-methylphenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309454.png)
![N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309456.png)
![N-(2-chlorophenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309458.png)
![4-chloro-N-isopentyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309459.png)
![Propyl 4-chloro-3-[(1-naphthylacetyl)amino]benzoate](/img/structure/B309460.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309462.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309463.png)